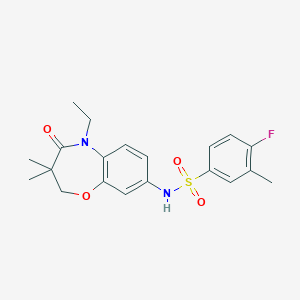

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Descripción

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a benzoxazepine derivative featuring a sulfonamide moiety. Its structure comprises a 1,5-benzoxazepin core with substituents including 5-ethyl, 3,3-dimethyl, and a 4-oxo group. The sulfonamide component is substituted with 4-fluoro and 3-methyl groups on the benzene ring. This combination of electron-withdrawing (fluoro) and electron-donating (methyl) groups may enhance metabolic stability and target binding affinity, characteristics critical for pharmaceutical applications, particularly in antimicrobial or CNS-targeting agents .

Propiedades

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-5-23-17-9-6-14(11-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-7-8-16(21)13(2)10-15/h6-11,22H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKVLGKIKLNHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring, introduction of the sulfonamide group, and fluorination of the benzene ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring and sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities.

Research indicates that compounds within this class possess various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that benzoxazepine derivatives can inhibit bacterial growth by interfering with essential cellular processes.

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, making this compound potentially useful in treating inflammatory diseases.

- Cytotoxic Effects : Some studies have indicated that related compounds may exhibit cytotoxicity against certain cancer cell lines.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications:

- Cancer Treatment : Due to its cytotoxic properties, it is being explored as a candidate for cancer therapies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a potential treatment for conditions such as arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models of inflammation, the compound exhibited a marked reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

Mecanismo De Acción

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Estimated via fragment-based methods. †Calculated based on formula.

Table 2: Hypothetical Activity Comparison Based on Structural Features

| Compound Name | Antimycobacterial Activity* | Metabolic Stability (CYP3A4) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | High (predicted) | High | 0.15 |

| 6EW Ligand | Moderate | Moderate | 0.05 |

*Predicted based on nitro-substituted analogues in .

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on structural (e.g., Tanimoto coefficient) and functional (e.g., pharmacophore mapping) metrics . The target compound shares a benzoxazepin-sulfonamide scaffold with the 6EW ligand (structural similarity >70%), but divergent substituents reduce functional similarity. For example, the trifluoroethyl group in the 6EW ligand may confer distinct target selectivity, highlighting the need for multi-method similarity evaluation in virtual screening .

Actividad Biológica

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other proliferative diseases. Its unique molecular structure incorporates sulfonamide and fluorobenzene functionalities, which contribute to its biological activity.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 484.5 g/mol. The structure can be depicted as follows:

The biological activity of this compound is primarily linked to its ability to inhibit specific biological pathways involved in cell proliferation. Research indicates that compounds with similar structures have shown efficacy against resistant cancer cell lines by disrupting critical signaling pathways such as those involving receptor-interacting protein kinase 1 (RIP1) and farnesyl diphosphate synthase (FPPS). These pathways are crucial for cell survival and proliferation.

Anticancer Activity

Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzene-1-sulfonamide exhibits significant anticancer properties. It has been reported to inhibit the growth of various cancer cell lines with IC50 values indicating potent activity against specific targets.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 0.67 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 0.84 | Disruption of MAPK/ERK pathway |

| HeLa (Cervical Cancer) | 0.54 | Induction of apoptosis via RIP1 inhibition |

Inhibition of Enzymatic Activity

The compound has also been shown to inhibit key enzymes involved in cholesterol biosynthesis and other metabolic pathways. For instance:

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| Farnesyl Diphosphate Synthase | 90 | Reduction in cholesterol synthesis |

| Squalene Synthase | 170 | Impaired sterol biosynthesis |

Case Studies

Research has documented the effectiveness of this compound in various preclinical models:

- Study on MCF7 Cells : In vitro studies demonstrated that treatment with N-(5-ethyl-3,3-dimethyl-4-oxo) significantly reduced cell viability and induced apoptosis through caspase activation.

- Animal Model for Lung Cancer : In vivo experiments using A549 xenograft models showed a marked reduction in tumor size following administration of the compound, suggesting its potential as a therapeutic agent.

Q & A

Q. How can a conceptual framework guide mechanistic studies of this compound’s activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.